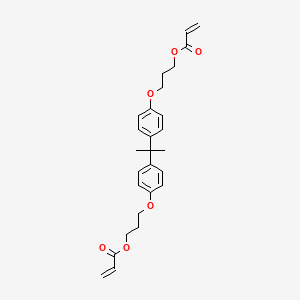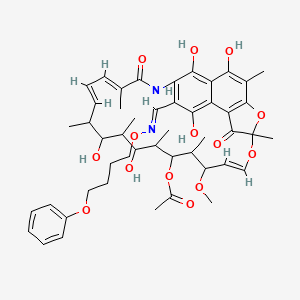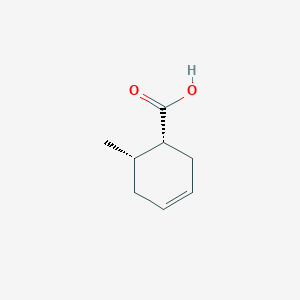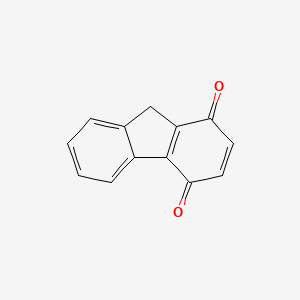
Guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-, is a compound that belongs to the class of phenothiazines. Phenothiazines are known for their diverse biological activities and have been widely used in medicinal chemistry. This particular compound features a trifluoromethyl group attached to the phenothiazine nucleus, which can significantly influence its chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-, typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which can be coupled with the amine under appropriate conditions to yield the desired guanidine compound . Another efficient guanidylating agent is S-methylisothiourea, which can also be used to introduce the guanidine functionality .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-, has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a valuable tool in studying various biological processes.
Mécanisme D'action
The mechanism of action of guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-, involves its interaction with molecular targets in the body. It can act as a dopaminergic antagonist, binding to dopamine receptors and inhibiting their activity. This action can influence various physiological processes, including neurotransmission and hormonal release .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluphenazine: A phenothiazine derivative with similar structural features and biological activities.
Triflupromazine: Another phenothiazine compound with comparable properties.
Uniqueness
Guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-, is unique due to its specific trifluoromethyl substitution, which can enhance its biological activity and stability compared to other phenothiazine derivatives .
Conclusion
Guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-, is a compound with diverse applications in scientific research, medicine, and industry. Its unique chemical structure and biological activities make it a valuable tool for various studies and applications.
Propriétés
Numéro CAS |
47441-00-9 |
|---|---|
Formule moléculaire |
C17H17F3N4S |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]guanidine |
InChI |
InChI=1S/C17H17F3N4S/c18-17(19,20)11-6-7-15-13(10-11)24(9-3-8-23-16(21)22)12-4-1-2-5-14(12)25-15/h1-2,4-7,10H,3,8-9H2,(H4,21,22,23) |
Clé InChI |
RRCNDSPDIRRRDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)CCCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


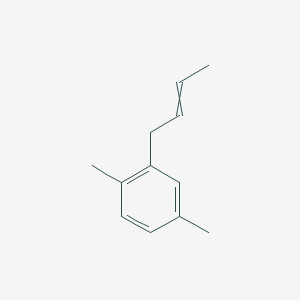
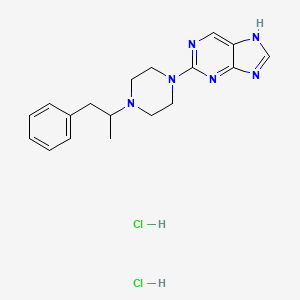
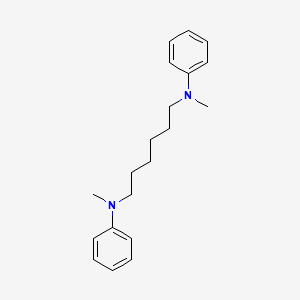


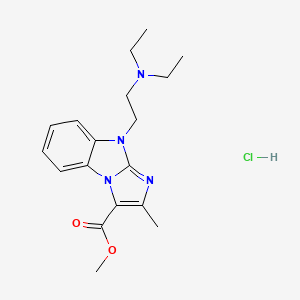
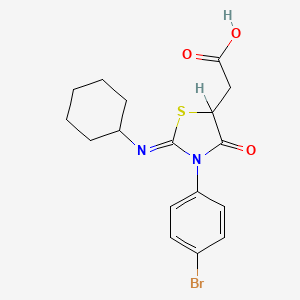


![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
